Necrostatin 2 racemate

RIPK1 inhibition necroptosis kinase inhibitor potency

Necrostatin 2 racemate (also designated Nec-1s, 7-Cl-O-Nec-1, or Necrostatin-1 stable; CAS 852391-15-2) is a small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), the upstream kinase in the necroptosis signaling cascade. It is a racemic mixture derived as an optimized analog of Necrostatin-1 (Nec-1), the first-in-class RIPK1 inhibitor, and functions by preventing RIPK1 autophosphorylation and subsequent necrosome formation.

Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
Cat. No. B1663335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin 2 racemate
SynonymsNecrostatin 2 racemate;  852391-15-2;  Necrostatin 2 (racemate);  5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione
Molecular FormulaC13H12ClN3O2
Molecular Weight277.70 g/mol
Structural Identifiers
SMILESCN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
InChIInChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
InChIKeyWIKGAEMMNQTUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Necrostatin 2 Racemate Procurement: RIPK1 Inhibitor for Necroptosis Research Applications


Necrostatin 2 racemate (also designated Nec-1s, 7-Cl-O-Nec-1, or Necrostatin-1 stable; CAS 852391-15-2) is a small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), the upstream kinase in the necroptosis signaling cascade [1]. It is a racemic mixture derived as an optimized analog of Necrostatin-1 (Nec-1), the first-in-class RIPK1 inhibitor, and functions by preventing RIPK1 autophosphorylation and subsequent necrosome formation [2].

RIPK1 pathway inhibition study fit
Kinome-wide selectivity assay context
In vivo necroptosis model-response context

Why Necrostatin 2 Racemate Cannot Be Replaced by Necrostatin-1 or Other RIPK1 Inhibitors


Substituting Necrostatin 2 racemate with Necrostatin-1 (Nec-1) introduces confounding variables due to Nec-1's off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a potent immunomodulatory enzyme, and its paradoxical sensitization to TNF-induced lethality at low doses [1]. Substituting with inactive variants such as Nec-1i fails to provide adequate RIPK1 inhibition in vitro yet paradoxically retains in vivo activity at high concentrations, compromising experimental interpretation [1]. Substituting with highly potent next-generation inhibitors such as GSK481 may introduce species-specific potency differences between primate and non-primate RIPK1 orthologs [2]. Each substitution carries distinct selectivity, off-target, and in vivo behavioral liabilities that preclude direct functional equivalence.

Substitute
Mismatch Risk
Nec-1
IDO off-target and TNF sensitization may confound interpretation
Nec-1i
Insufficient RIPK1 inhibition in vitro; in vivo activity may mislead
GSK481
Species-specific potency differences may limit translation

Necrostatin 2 Racemate Comparative Quantitative Evidence: Head-to-Head Data vs. Nec-1 and Kinome-Wide Selectivity Profiling


Necrostatin 2 Racemate vs. Necrostatin-1: Head-to-Head RIPK1 Inhibition Potency Comparison

Necrostatin 2 racemate (7-Cl-O-Nec-1) demonstrates approximately 2.4-fold superior RIPK1 inhibitory potency compared to its parent compound Necrostatin-1 in the same assay system . The reported IC50 of 206 nM for 7-Cl-O-Nec-1 contrasts with 494 nM for Nec-1, establishing a clear quantitative advantage in target engagement .

RIPK1 IC50
Data to verify
206 nM (Nec-1s) vs 494 nM (Nec-1); 2.4-fold
Supports target engagement assay context
Supplier-reported biochemical assay data
RIPK1 inhibition necroptosis kinase inhibitor potency

Necrostatin 2 Racemate vs. Necrostatin-1: Head-to-Head Cellular Necroptosis Inhibition Potency

In a cellular model of necroptosis using Jurkat cells, Necrostatin 2 racemate exhibits 2.3-fold higher potency in inhibiting necroptotic cell death compared to Necrostatin-1 . The EC50 values reported are 210 nM for 7-Cl-O-Nec-1 versus 490 nM for Nec-1, demonstrating enhanced cellular efficacy in the same experimental system .

Cellular EC50
Data to verify
210 nM (Nec-1s) vs 490 nM (Nec-1); 2.3-fold
Supports cellular necroptosis assay context
Jurkat cell model; supplier-reported
necroptosis Jurkat cell assay EC50 cellular potency

Necrostatin 2 Racemate: Absence of IDO Off-Target Activity vs. Necrostatin-1 and Nec-1i

A critical differentiator is that Necrostatin 2 racemate (Nec-1s) exhibits no inhibitory activity against indoleamine 2,3-dioxygenase (IDO), whereas both Nec-1 and its inactive variant Nec-1i inhibit human IDO [1]. This was established through direct enzyme assays and predicted by molecular modeling [1].

IDO off-target
Reported
No inhibition detected (Nec-1s) vs active IDO inhibitor (Nec-1, Nec-1i)
Supports IDO off-target endpoint review
Human IDO enzyme assay; literature [1]
IDO off-target selectivity immunomodulation

Necrostatin 2 Racemate Kinome-Wide Selectivity Profile: >1000-Fold Selectivity over 485 Human Kinases

In a comprehensive kinome-wide selectivity screen against 485 human kinases, Necrostatin 2 racemate (Nec-1s) demonstrated >1000-fold selectivity for RIPK1 over any other kinase tested . This contrasts with the less stringent selectivity profile of Nec-1, which carries the additional IDO liability.

Kinome selectivity
Data to verify
>1000-fold over 485 human kinases
Supports kinome-wide selectivity review
Panel screening data; supplier-reported
kinome selectivity off-target chemical probe RIPK1 specificity

Necrostatin 2 Racemate vs. Nec-1 and Nec-1i: Absence of Paradoxical TNF-Induced Lethality Sensitization In Vivo

A critical in vivo differentiator is that low doses of Nec-1 or Nec-1i paradoxically sensitize mice to TNF-induced mortality, whereas Necrostatin 2 racemate (Nec-1s) does not exhibit this low-dose toxicity [1]. This finding establishes Nec-1s as the preferred analog for in vivo RIPK1 inhibition studies.

TNF sensitization
Reported
No sensitization (Nec-1s) vs sensitization observed (Nec-1, Nec-1i)
Supports in vivo tolerability endpoint context
Murine SIRS model; literature [1]
in vivo safety TNF-induced lethality SIRS model paradoxical sensitization

Necrostatin 2 Racemate In Vivo Efficacy: Protection in Ischemic Stroke Model

Necrostatin 2 racemate has demonstrated protective efficacy in an animal model of ischemic stroke [1]. This in vivo efficacy, combined with its moderate pharmacokinetic profile and ability to rapidly enter the central nervous system following intravenous administration, supports its utility in CNS-focused necroptosis research .

CNS stroke model
Reported
Reported protective effect in ischemic stroke model; rapid CNS entry post-IV
Supports CNS necroptosis model-response interpretation
Animal model; literature [1]
ischemic stroke neuroprotection in vivo efficacy brain injury

Necrostatin 2 Racemate Optimal Application Scenarios for Scientific Procurement


In Vivo Murine Necroptosis Studies Requiring High Target Specificity and Low Confounding Variables

For in vivo studies investigating RIPK1-mediated necroptosis in murine disease models, Necrostatin 2 racemate (Nec-1s) is the recommended compound over Necrostatin-1 (Nec-1) or Nec-1i. This recommendation stems from direct comparative evidence showing that Nec-1s lacks the IDO off-target inhibition observed with both Nec-1 and Nec-1i, and crucially, does not cause the paradoxical sensitization to TNF-induced lethality seen with low doses of Nec-1 and Nec-1i . The compound's >1000-fold kinome-wide selectivity for RIPK1 further ensures that observed phenotypic effects can be confidently attributed to RIPK1 inhibition .

Cellular Necroptosis Assays Demanding Higher Potency and Reduced Compound Consumption

For cell-based necroptosis assays using Jurkat T cells or similar FADD-deficient systems, Necrostatin 2 racemate provides a 2.3-fold potency advantage over Necrostatin-1 (EC50 210 nM vs. 490 nM) . This enhanced cellular potency enables effective necroptosis inhibition at lower compound concentrations, reducing both compound consumption and the risk of non-specific cytotoxicity at higher dosing levels. The absence of IDO off-target activity further simplifies data interpretation in immune-competent cellular systems .

CNS Necroptosis Research and Ischemic Stroke Models

Necrostatin 2 racemate is suitable for CNS-focused necroptosis research due to its demonstrated protective efficacy in an ischemic stroke model and its favorable CNS penetration profile following intravenous administration . The compound's moderate pharmacokinetic properties and rapid brain entry support its use in neuroprotection studies where RIPK1 inhibition in the central nervous system is the primary objective .

High-Throughput Kinase Selectivity Screening and Chemical Probe Validation

As a validated chemical probe with >1000-fold selectivity for RIPK1 across a panel of 485 human kinases, Necrostatin 2 racemate is ideally suited as a reference inhibitor in kinome-wide selectivity screening campaigns and in the validation of novel RIPK1-targeting compounds . Its exceptional selectivity profile reduces false-positive rates in phenotypic screens and minimizes the need for extensive off-target deconvolution experiments.

Application
Selection Property
Validation Focus
In vivo murine necroptosis studies
Kinase selectivity and off-target profile
IDO and TNF sensitization endpoint review
Cellular necroptosis assays (Jurkat)
Assay potency context
Cytotoxicity and IDO endpoint review
CNS necroptosis model studies
CNS penetration profile
Model-response endpoint interpretation
Kinome-wide selectivity screening
Kinase selectivity ranking
Off-target kinase panel review

Technical Documentation Hub

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26 linked technical documents
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